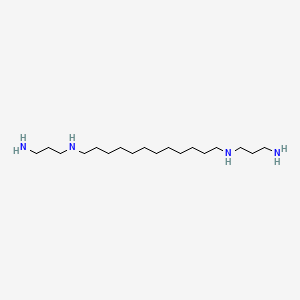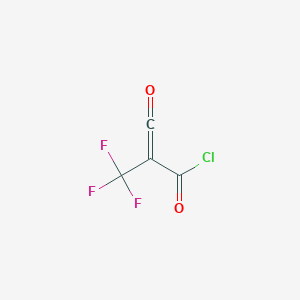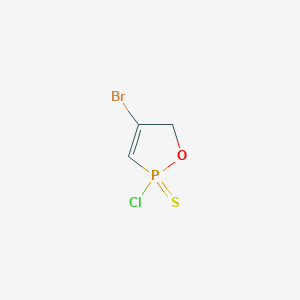
1,12-Dodecanediamine, N,N'-bis(3-aminopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)-: is a polyamine compound with the molecular formula C18H42N4. It is a derivative of dodecanediamine, featuring additional aminopropyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- can be synthesized through the reaction of 1,12-dodecanediamine with 3-chloropropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: In biological research, this compound is utilized for its ability to interact with nucleic acids and proteins. It is often employed in the study of cellular processes and molecular interactions.
Medicine: The compound has potential applications in drug development and delivery. Its polyamine structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: Industrially, 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- involves its interaction with molecular targets such as nucleic acids and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. It may also act as a free radical scavenger, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Spermine: A polyamine with a similar structure but different biological functions.
Spermidine: Another polyamine with distinct roles in cellular metabolism.
1,4-Diaminobutane: A shorter-chain polyamine with different chemical properties.
Uniqueness: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is unique due to its longer carbon chain and additional aminopropyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with nucleic acids and proteins sets it apart from other polyamines.
Propiedades
Número CAS |
63320-90-1 |
|---|---|
Fórmula molecular |
C18H42N4 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
N,N'-bis(3-aminopropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C18H42N4/c19-13-11-17-21-15-9-7-5-3-1-2-4-6-8-10-16-22-18-12-14-20/h21-22H,1-20H2 |
Clave InChI |
MVCCPAUHFCORPA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCNCCCN)CCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)



![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)




![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)


